molecular formula C19H13ClN2O6SSr B13775475 strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate CAS No. 67801-10-9

strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate

Cat. No.: B13775475
CAS No.: 67801-10-9
M. Wt: 520.5 g/mol
InChI Key: WMPTVIKQGYCBFP-UHFFFAOYSA-L
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Description

Strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate is a complex organic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate typically involves the diazotization of an aromatic amine followed by coupling with a suitable aromatic compound. The process can be summarized as follows:

    Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with 2-[(3-carboxy-2-oxidonaphthalen-1-yl)] to form the azo compound. The reaction is usually carried out in an alkaline medium to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound involves similar steps but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction of the azo group can lead to the formation of amines.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized aromatic compounds.

    Reduction: Aromatic amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate has several scientific research applications:

    Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.

    Biology: Employed in biological staining techniques to visualize cellular components.

    Medicine: Investigated for potential use in photodynamic therapy for cancer treatment.

    Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The mechanism of action of strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate involves its interaction with molecular targets through its azo group and aromatic rings. The compound can form complexes with metal ions, which can enhance its stability and reactivity. In biological systems, it can intercalate with DNA and proteins, leading to various biological effects such as cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • Barium 5-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-2-chlorobenzenesulfonate
  • Calcium 5-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-2-chlorobenzenesulfonate

Uniqueness

Strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate is unique due to its specific combination of functional groups and metal ion, which confer distinct chemical and physical properties. Its strontium ion enhances its stability and reactivity compared to similar compounds with different metal ions.

This compound’s unique properties make it a valuable tool in various scientific and industrial applications, highlighting its importance in ongoing research and development efforts.

Properties

CAS No.

67801-10-9

Molecular Formula

C19H13ClN2O6SSr

Molecular Weight

520.5 g/mol

IUPAC Name

strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate

InChI

InChI=1S/C19H15ClN2O6S.Sr/c1-2-10-8-15(16(9-14(10)20)29(26,27)28)21-22-17-12-6-4-3-5-11(12)7-13(18(17)23)19(24)25;/h3-9,23H,2H2,1H3,(H,24,25)(H,26,27,28);/q;+2/p-2

InChI Key

WMPTVIKQGYCBFP-UHFFFAOYSA-L

Canonical SMILES

CCC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)[O-].[Sr+2]

Origin of Product

United States

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